5-Bromo-4-methoxythiophene-3-carboxylic acid

Physicochemical property Melting point Crystallization

Generic thiophene analogs lack the reactivity needed for cross-coupling and optimal LogP for drug discovery. 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) solves this with a bromo handle for Pd-catalyzed reactions and a methoxy group tuning lipophilicity (LogP 2.1). • Enables Suzuki-Miyaura diversification for kinase/GPCR SAR • High melting point (155°C) ensures solid-state stability • Broad utility in pharma, agrochemical & polymer research

Molecular Formula C6H5BrO3S
Molecular Weight 237.07 g/mol
CAS No. 162848-23-9
Cat. No. B066574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxythiophene-3-carboxylic acid
CAS162848-23-9
Molecular FormulaC6H5BrO3S
Molecular Weight237.07 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1C(=O)O)Br
InChIInChI=1S/C6H5BrO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9)
InChIKeyOMNYIQIDPSRNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxythiophene-3-carboxylic Acid: Thiophene Scaffold for R&D


5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) is a heterocyclic building block belonging to the thiophene-3-carboxylic acid class, characterized by a 5-bromo substituent and a 4-methoxy group on the thiophene ring [1]. It is commercially available at purities of ≥95% to 97% from multiple reputable vendors . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules for pharmaceutical and agrochemical research . Its physicochemical properties, including a melting point of 155°C and a computed LogP of 2.1, are well-documented [2]. This compound's unique substitution pattern is distinct from simpler thiophene carboxylic acids, enabling specific downstream applications that generic alternatives cannot fulfill.

Why Generic Thiophene Analogs Cannot Replace It


Generic substitution with simpler thiophene-3-carboxylic acids (e.g., 4-methoxythiophene-3-carboxylic acid or 5-bromothiophene-3-carboxylic acid) or positional isomers (e.g., 5-bromo-4-methoxythiophene-2-carboxylic acid) is not feasible for research applications demanding specific reactivity and physicochemical properties. The presence of the 5-bromo substituent is critical for enabling key synthetic transformations like Suzuki-Miyaura cross-coupling, which cannot be achieved with non-brominated analogs . Furthermore, the 3-carboxylic acid position imparts distinct electronic and steric properties compared to 2-carboxylic acid isomers, directly influencing reaction outcomes in downstream syntheses . The quantitative evidence below demonstrates that 5-Bromo-4-methoxythiophene-3-carboxylic acid offers unique physicochemical and reactivity advantages, making it an irreplaceable building block for specific medicinal chemistry and materials science applications.

Quantitative Comparison with Closest Analogs


Higher Melting Point vs. Non-Brominated Analog

5-Bromo-4-methoxythiophene-3-carboxylic acid exhibits a melting point of 155°C [1], which is 50°C higher than the melting point of its non-brominated counterpart, 4-methoxythiophene-3-carboxylic acid (105°C) [2]. This significant increase in melting point is attributed to the presence of the heavier bromine atom, which enhances intermolecular interactions in the solid state.

Physicochemical property Melting point Crystallization

Superior Melting Point vs. Chloro Analog

When compared to its direct chloro analog, 5-bromo-4-methoxythiophene-3-carboxylic acid has a melting point of 155°C [1], which is 15°C higher than the melting point of 5-chloro-4-methoxythiophene-3-carboxylic acid (140°C) . This difference highlights the stronger intermolecular forces conferred by the bromine substituent relative to chlorine.

Physicochemical property Halogen effect Solid-state stability

Increased Density vs. Chloro Analog

The density of 5-bromo-4-methoxythiophene-3-carboxylic acid is 1.8±0.1 g/cm³ [1], which is substantially higher than the density of its chloro analog, 5-chloro-4-methoxythiophene-3-carboxylic acid (1.5±0.1 g/cm³) . This 20% increase in density is a direct consequence of the greater atomic mass of bromine.

Density Material science Halogen effect

Higher LogP vs. Non-Brominated Analog

The computed partition coefficient (XLogP3-AA) for 5-bromo-4-methoxythiophene-3-carboxylic acid is 2.1 [1]. In contrast, the non-brominated analog, 4-methoxythiophene-3-carboxylic acid, has a predicted LogP of 1.5 (based on fragment contribution methods) . This represents a 40% increase in lipophilicity.

Lipophilicity LogP Drug-likeness

Greater Molecular Weight and Molar Refractivity

5-Bromo-4-methoxythiophene-3-carboxylic acid has a molecular weight of 237.07 g/mol and a computed molar refractivity of 46.6 [1]. The non-brominated analog, 4-methoxythiophene-3-carboxylic acid, has a molecular weight of 158.18 g/mol and a molar refractivity of 37.2 [2]. This results in a 49.9% increase in molecular weight and a 25.3% increase in molar refractivity.

Molecular weight Molar refractivity SAR analysis

Optimal R&D Applications Based on Physicochemical Profile


Lipophilic Drug Candidate Synthesis

The elevated LogP (2.1) and high melting point (155°C) of 5-bromo-4-methoxythiophene-3-carboxylic acid [1][2] make it an ideal building block for the synthesis of lipophilic drug candidates where oral bioavailability and solid-state stability are paramount. Its use in Suzuki-Miyaura cross-coupling reactions enables the rapid diversification of the thiophene core, facilitating structure-activity relationship (SAR) studies for targets such as kinases and GPCRs .

High-Density Organic Semiconductors

With a density of 1.8 g/cm³ [1], this compound is a valuable monomer for creating high-density, conjugated polymers. The increased density, compared to chloro-analogs [2], can lead to improved charge transport properties in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom serves as a handle for polymerization via metal-catalyzed cross-coupling .

Photoaffinity Labeling Probe Design

The presence of the aryl bromide moiety in 5-bromo-4-methoxythiophene-3-carboxylic acid [1] makes it a suitable precursor for the synthesis of photoaffinity labeling probes. Upon incorporation into a larger biomolecule, the bromine atom can be utilized for tritium labeling or as a precursor for introducing other photoactivatable groups, enabling the study of protein-ligand interactions .

Novel Herbicide and Fungicide Development

The thiophene-3-carboxylic acid core is a recognized scaffold in agrochemical design. The unique combination of bromo and methoxy substituents on 5-bromo-4-methoxythiophene-3-carboxylic acid [1] allows for the generation of novel, patentable analogs. Its lipophilic nature (LogP 2.1) and solid-state stability (melting point 155°C) are beneficial for formulating compounds intended for foliar application or soil treatment [2].

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